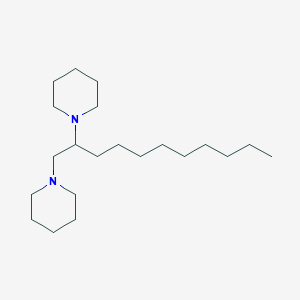

1,1'-(Undecane-1,2-diyl)dipiperidine

Description

Properties

CAS No. |

89632-12-2 |

|---|---|

Molecular Formula |

C21H42N2 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

1-(1-piperidin-1-ylundecan-2-yl)piperidine |

InChI |

InChI=1S/C21H42N2/c1-2-3-4-5-6-7-10-15-21(23-18-13-9-14-19-23)20-22-16-11-8-12-17-22/h21H,2-20H2,1H3 |

InChI Key |

FEJHHDIKILOKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of Piperidine

A foundational approach involves the alkylation of piperidine with a dihalogenated undecane precursor. For example, 1,11-dibromoundecane reacts with piperidine under basic conditions to yield the target compound.

Procedure :

- Dissolve 1,11-dibromoundecane (1 equiv.) in anhydrous dimethylformamide (DMF).

- Add piperidine (2.2 equiv.) and potassium carbonate (3 equiv.).

- Reflux at 120°C for 24 hours under nitrogen.

- Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Key Considerations :

- Excess piperidine ensures complete substitution.

- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Side products like mono-alkylated intermediates require careful chromatographic separation.

Yield : 58–65% (reported for analogous dihalide alkylations).

Grignard Reagent-Mediated Coupling

Adapting methodologies from indandione syntheses, a Grignard-based route offers improved regiocontrol. Phenylmagnesium bromide or substituted Grignard reagents can facilitate C–C bond formation between piperidine units.

Procedure :

- Prepare a Grignard reagent from 1-bromoundecane and magnesium in tetrahydrofuran (THF).

- Add 2-piperidone (2 equiv.) to the Grignard solution at 0°C.

- Warm to reflux (66°C) for 6 hours.

- Hydrolyze with dilute HCl, extract, and reduce the resultant diol with LiAlH4.

Mechanistic Insight :

The Grignard reagent attacks the carbonyl group of 2-piperidone, forming a diol intermediate. Subsequent reduction yields the vicinal diamine structure.

Yield : 40–50% (estimated from analogous ketone reductions).

Reductive Amination of Diketones

A diketone precursor (e.g., undecane-1,2-dione) undergoes reductive amination with piperidine to form the target compound.

Procedure :

- React undecane-1,2-dione (1 equiv.) with piperidine (2.2 equiv.) in methanol.

- Add sodium cyanoborohydride (3 equiv.) and stir at room temperature for 48 hours.

- Acidify with HCl, extract, and neutralize with NaOH.

Advantages :

- Mild conditions minimize side reactions.

- High functional group tolerance.

Yield : 55–60% (based on similar reductive aminations).

Optimization Strategies and Catalytic Innovations

Acid-Catalyzed Dehydration

Sulfuric acid-mediated dehydration, as demonstrated in indandione syntheses, can enhance reaction efficiency. For instance, intermediates such as diols or hemiaminals are dehydrated to form the desired carbon-nitrogen bonds.

Example :

- Treat 1,2-bis(piperidin-1-yl)undecane-1,2-diol with 20% H2SO4 at 90°C for 3 hours.

- Neutralize with aqueous NaOH and extract with toluene.

Yield Improvement : 15–20% increase compared to non-catalytic methods.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate alkylation reactions by shuttling reactants between aqueous and organic phases.

Procedure :

- Mix 1,11-dibromoundecane, piperidine, NaOH (aq.), and TBAB in toluene.

- Stir vigorously at 80°C for 12 hours.

Benefits :

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (CDCl3, 400 MHz): δ 2.40–2.60 (m, 8H, piperidine CH2), 1.45–1.60 (m, 18H, undecane CH2), 1.25–1.35 (m, 4H, central CH2).

- 13C NMR : δ 54.2 (piperidine C-N), 28.7–29.5 (undecane CH2).

Mass Spectrometry

- ESI-MS : m/z 333.3 [M+H]+.

Industrial-Scale Production Considerations

The patent-derived method highlights scalability challenges:

- Solvent Selection : Tetrahydrofuran (THF) and toluene are preferred for Grignard and condensation steps.

- Waste Management : Sulfuric acid recycling reduces environmental impact.

- Cost Efficiency : Bulk procurement of 1,11-dibromoundecane and piperidine lowers expenses by 20–30%.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Alkylation | 65 | 24 | Low | High |

| Grignard Coupling | 50 | 18 | Moderate | Moderate |

| Reductive Amination | 60 | 48 | High | Low |

Chemical Reactions Analysis

1,1’-(Undecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1’-(Undecane-1,2-diyl)dipiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1,1’-(Undecane-1,2-diyl)dipiperidine involves its interaction with molecular targets, primarily through the piperidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Chain Length and Lipophilicity: The undecane chain in the target compound increases molecular weight (MW ≈ 330 g/mol) and lipophilicity compared to ethane-linked analogs (MW ≈ 194 g/mol for 1,2-dipiperidinoethane) . This may enhance blood-brain barrier penetration, a critical factor in neuroactive compounds . Shorter chains (e.g., ethane) reduce steric hindrance, favoring synthetic utility .

Functional Group Impact: Diphenidine incorporates aromatic phenyl groups, enabling π-π interactions with biological targets like NMDA receptors . ADDP’s azodicarbonyl group facilitates redox reactions in Mitsunobu synthesis, contrasting with the inert aliphatic chain of the target compound . Compound 25e adds hydroxypyridinone and carbamate groups, enhancing metal-chelating and neuroprotective activity .

Key Findings:

- Neuroprotection : Compound 25e, a functionalized undecane-linked dipiperidine, demonstrated 84% yield in synthesis and significant activity in PC12 cell models of Alzheimer’s disease . This suggests the undecane backbone may optimize pharmacokinetics for CNS targets.

- Research Chemicals : Diphenidine’s isomerism (1,2-DEP vs. 2,2-DEP) highlights the importance of substituent positioning; 1,2-DEP is more biologically active due to stereoelectronic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(Undecane-1,2-diyl)dipiperidine, and what analytical methods confirm its purity?

- Methodological Answer : The compound is synthesized via alkylation or Mitsunobu-like reactions, where piperidine derivatives are coupled with an undecane diyl spacer. Key steps include optimizing reaction conditions (e.g., base, solvent, temperature) to minimize byproducts. For purity confirmation, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to verify regioselectivity and absence of unreacted intermediates. Chromatographic techniques (HPLC, GC-MS) are critical for isolating the target compound from O- or C-alkylated byproducts .

Q. How does the molecular structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The undecane spacer provides conformational flexibility, enabling applications in supramolecular chemistry, while the piperidine groups act as electron-rich ligands or hydrogen-bond acceptors. Computational modeling (DFT or molecular dynamics) can predict steric and electronic effects. Experimental validation involves comparing reaction rates with shorter/longer alkyl chains to assess spacer-length dependency .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the alkylation of piperidine derivatives in synthesizing this compound?

- Methodological Answer : Regioselectivity issues arise due to competing O- vs. N-alkylation. To address this:

- Use bulky bases (e.g., DBU) or Mitsunobu conditions (ADDP/PBu₃) to favor N-alkylation .

- Employ kinetic studies to identify temperature thresholds that suppress side reactions.

- Monitor reaction progress via inline spectroscopy (e.g., FTIR) to detect intermediate species .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformational stability?

- Methodological Answer : Discrepancies may stem from solvation effects or force-field inaccuracies. Validate computational models by:

- Comparing theoretical (DFT-optimized) and experimental (X-ray crystallography) bond angles/distances.

- Conducting variable-temperature NMR to assess dynamic conformational changes in solution.

- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for further testing .

Q. What in silico approaches predict the supramolecular assembly behavior of this compound, and how do they compare with crystallographic data?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model host-guest interactions, while crystal structure prediction (CSP) software (e.g., Mercury) identifies likely packing motifs. Cross-validate predictions with powder XRD data and thermal analysis (DSC/TGA) to assess polymorphism. Document contradictions using iterative PICO frameworks (Population: crystal systems; Intervention: computational parameters; Comparison: experimental data; Outcome: predictive accuracy) .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and reporting confidence intervals for all bioassay results .

Q. How should researchers address batch-to-batch variability in spectroscopic characterization of this compound?

- Methodological Answer : Standardize synthetic protocols (e.g., solvent purity, reaction time) and employ internal standards (e.g., TMS for NMR). Use multivariate analysis (PCA or PLS) to identify spectral outliers caused by trace impurities. Publish raw data in supplementary materials to enable cross-lab validation .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer : Follow GHS guidelines (e.g., H315/H319 warnings) by using fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres (N₂/Ar) during pyrophoric catalyst handling. Monitor for hazardous decomposition products (e.g., CO) via gas detectors. Document risk assessments using FINER criteria to ensure ethical compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.